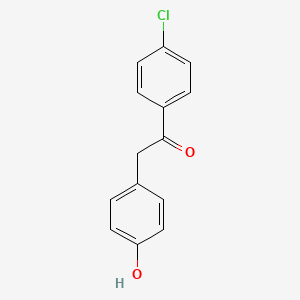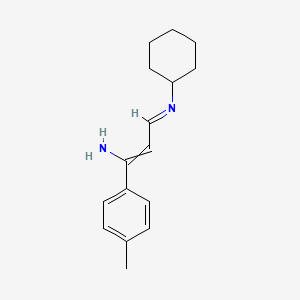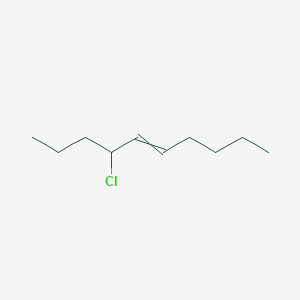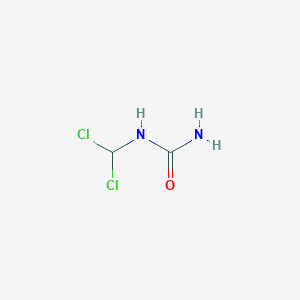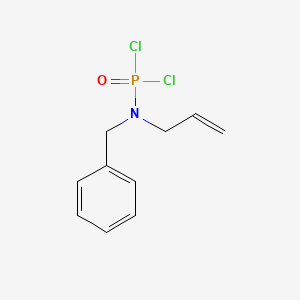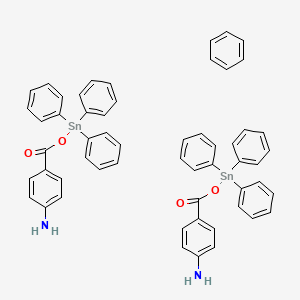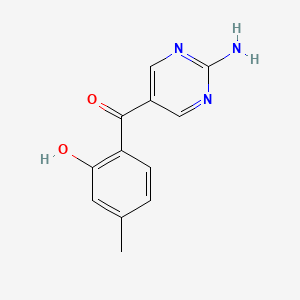![molecular formula C10H20O3Si B14348649 Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate CAS No. 95547-14-1](/img/structure/B14348649.png)
Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate is an organic compound with the molecular formula C10H20O3Si It is a derivative of pentenoic acid, where the hydroxyl group is replaced by a trimethylsilyl group, and the carboxyl group is esterified with an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate can be synthesized through several methods. One common route involves the reaction of 4-pentenoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The resulting trimethylsilyl ether is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new ethers or halides.
Aplicaciones Científicas De Investigación
Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate involves its reactivity towards various reagents. The trimethylsilyl group acts as a protecting group, stabilizing the molecule and preventing unwanted side reactions. Upon removal of the trimethylsilyl group, the compound can undergo further transformations, targeting specific molecular pathways and functional groups.
Comparación Con Compuestos Similares
Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate can be compared with similar compounds such as:
Ethyl 4-pentenoate: Lacks the trimethylsilyl group, making it less stable and more reactive.
Trimethylsilyl 4-pentenoate: Similar structure but without the ethyl ester group, affecting its reactivity and applications.
4-Pentenoic acid: The parent compound, which is more reactive and less stable compared to its derivatives.
This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
95547-14-1 |
|---|---|
Fórmula molecular |
C10H20O3Si |
Peso molecular |
216.35 g/mol |
Nombre IUPAC |
ethyl 4-trimethylsilyloxypent-4-enoate |
InChI |
InChI=1S/C10H20O3Si/c1-6-12-10(11)8-7-9(2)13-14(3,4)5/h2,6-8H2,1,3-5H3 |
Clave InChI |
WOIQNBBZDGAELD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(=C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
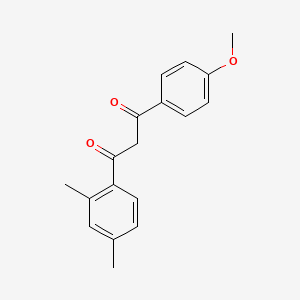
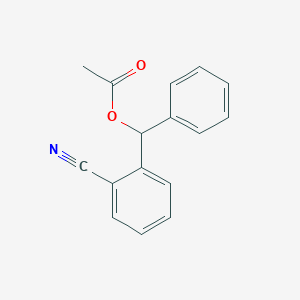

![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)
